N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine
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Overview
Description
N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine is a chemical compound with the molecular formula C17H21N It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine typically involves the reaction of benzylamine with 1-methyl-3-phenylpropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-one, while reduction may produce this compound .
Scientific Research Applications
N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological and biochemical responses .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-methyl-1-(3-phenylpropyl)-amine
- N-methyl-1-phenylpropan-1-amine
- Benzylamine
Uniqueness
N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine is unique due to its specific structural features, such as the piperidine ring and the presence of both benzyl and phenylpropyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H30N2 |
---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine |
InChI |
InChI=1S/C22H30N2/c1-23(19-21-11-6-3-7-12-21)22-14-17-24(18-15-22)16-8-13-20-9-4-2-5-10-20/h2-7,9-12,22H,8,13-19H2,1H3 |
InChI Key |
QKHJITUCMYFHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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